molecular formula C21H26N2O2 B5772903 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide

3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide

Cat. No.: B5772903
M. Wt: 338.4 g/mol
InChI Key: SYRIROCEPDCRLA-UHFFFAOYSA-N
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Description

3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethylbutanoyl group, an amino group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acylation of aniline derivatives with 2-ethylbutanoyl chloride, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-ethylbutanoyl)amino]-N-(4-phenyl-2-butanyl)benzamide
  • 4-chloro-3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide
  • 3-[(2-ethylbutanoyl)amino]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-17(4-2)21(25)23-19-12-8-11-18(15-19)20(24)22-14-13-16-9-6-5-7-10-16/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRIROCEPDCRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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